molecular formula C22H20O6 B2954264 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-28-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2954264
CAS No.: 170511-28-1
M. Wt: 380.396
InChI Key: GWNJPWOECRAHDK-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-7-yl acetate, which is a type of isoflavone . Isoflavones are a class of organic compounds, often naturally occurring, which are related to flavonoids. They are often found in plants and can have various biological activities .


Molecular Structure Analysis

The compound contains a chromen-7-yl acetate group, a dihydrobenzo[b][1,4]dioxin group, and an ethyl and a methyl group. These groups could potentially influence the compound’s reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex chromen derivatives, such as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, involves regioselective synthesis and characterization through NMR, mass spectrometry, and X-ray crystallography. Such compounds exhibit significant biological properties, including anticancer abilities, as demonstrated through clonogenic assays and docking studies on aurora kinases (Ahn et al., 2020). Additionally, the synthesis of thiazole substituted coumarins and their evaluation for antimicrobial activities highlight the potential of these compounds in developing new therapeutic agents (Parameshwarappa et al., 2009).

Antioxidant and Anticancer Properties

Research has also delved into the antioxidant and anticancer properties of coumarin derivatives. For instance, the isolation of highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia demonstrated potent antioxidant and anti-inflammatory activities, providing insight into natural product chemistry and potential therapeutic applications (Makkar & Chakraborty, 2018). Similarly, the synthesis and fluorescence study of new blue light-emitting 2H-chromen-2-ones suggest applications in material science and photonic devices (Mahadevan et al., 2014).

Molecular Interactions and Synthesis Techniques

The interaction of various compounds with (triphenylphosphoranylidene)acetates and the synthesis of new coumarins through quantum chemical studies offer insights into molecular design and synthetic strategies. These studies contribute to the understanding of molecular interactions and the development of new synthesis techniques (Shablykin et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Isoflavones, for example, are known to have estrogenic activity and can act as antioxidants .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. This could include investigating its biological activity, its reactivity, and its physical and chemical properties .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-14-9-16-19(11-18(14)28-13(3)23)27-12(2)21(22(16)24)15-5-6-17-20(10-15)26-8-7-25-17/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNJPWOECRAHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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